2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-2-15-4-3-5-17(10-15)24-22(28)13-26-8-9-27-19(23(26)29)12-18(25-27)16-6-7-20-21(11-16)31-14-30-20/h3-12H,2,13-14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFYTGWNHMIAPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as 1-benzo [1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines. The specific targets of these compounds are often proteins involved in cell proliferation and survival, such as tubulin.
Mode of Action
This is often achieved by modulating the assembly of microtubules, either through the suppression of tubulin polymerization or stabilization of microtubule structure.
Biochemical Pathways
The compound likely affects the pathways involved in cell cycle progression and apoptosis. By interacting with its targets, it can disrupt the normal function of these pathways, leading to cell cycle arrest and the initiation of programmed cell death. The downstream effects of these disruptions can include reduced tumor growth and potentially, tumor regression.
Result of Action
The result of the compound’s action is likely the inhibition of cell proliferation and the induction of apoptosis in targeted cells. This can lead to a decrease in tumor size and potentially, the elimination of the tumor.
Biochemical Analysis
Biochemical Properties
Similar compounds with a benzodioxole moiety have shown activity against various cancer cell lines.
Molecular Mechanism
The molecular mechanism of action of 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-ethylphenyl)acetamide remains to be determined. It is possible that it may interact with biomolecules, inhibit or activate enzymes, and alter gene expression, similar to other compounds with a benzodioxole moiety.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrazine compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the benzodioxole group may enhance these effects by increasing the compound's lipophilicity and enabling better cell membrane penetration.
Anti-inflammatory Effects
Compounds with similar structural motifs have been investigated for their anti-inflammatory properties. The pyrazolo[1,5-a]pyrazine derivatives are reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
Antioxidant Activity
Preliminary studies suggest that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress. This activity is crucial for developing treatments for conditions related to oxidative damage, such as neurodegenerative diseases.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, a series of pyrazolo[1,5-a]pyrazines were evaluated for their anticancer properties against breast cancer cell lines. The results indicated that compounds with the benzodioxole moiety exhibited IC50 values significantly lower than those without it, highlighting the importance of this structural feature in enhancing anticancer activity.
Case Study 2: Anti-inflammatory Effects
A research article in Pharmacology Reports demonstrated that similar pyrazolo compounds effectively reduced inflammation markers in murine models of arthritis. The study concluded that these compounds could serve as lead candidates for developing new anti-inflammatory drugs.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound’s structural analogs differ primarily in substituents at two key positions:
Pyrazolo ring substitution (R1) : Modulates electronic and steric properties.
Acetamide aryl group (R2) : Influences solubility, bioavailability, and target binding.
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications:
- R1 Variations: Benzodioxol vs. Dimethoxy substituents () increase polarity, reducing logP but improving water solubility . Fluorine in R2 (): The 3-fluoro-4-methylphenyl group improves metabolic stability and binding affinity through electronegative effects and steric hindrance .
R2 Variations :
- 3-Ethylphenyl (Target, G419-0276) : The ethyl group enhances lipophilicity and membrane permeability compared to smaller alkyl or polar substituents .
- Dihydrobenzodioxin () : This bicyclic ether increases polarity and hydrogen-bonding capacity, likely favoring solubility but reducing CNS penetration .
Antiviral and Herbicidal Activity
- Pyrazolo[1,5-a]pyrazine derivatives with electron-withdrawing groups (e.g., benzodioxol) have shown antiviral activity against tobacco mosaic virus (TMV), with inhibition rates up to 43% at 500 μg/mL (e.g., triazolopyrimidine analogs in ) .
- Compounds with 3-ethylphenyl or 3-fluoro-4-methylphenyl substituents (as in the target and ) are hypothesized to exhibit improved herbicidal activity due to enhanced lipid membrane penetration .
Antimicrobial Potential
- Acetamide derivatives with dimethoxy or benzodioxol groups (e.g., ) demonstrate moderate antifungal activity against Fusarium graminearum (wheat blight) and Valsa mali (apple canker), comparable to commercial agents like hymexazol .
Physicochemical Optimization
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step organic reactions, typically starting with cyclization of pyrazolo[1,5-a]pyrazine precursors followed by coupling with 1,3-benzodioxole and 3-ethylphenylacetamide derivatives. Key steps include:
- Cyclization : Use of anhydrous solvents (e.g., DMF or THF) under inert atmospheres to form the pyrazolo-pyrazine core .
- Coupling reactions : Buchwald-Hartwig amination or nucleophilic substitution for attaching the benzodioxole and acetamide groups. Catalysts like Pd(OAc)₂ or CuI may enhance efficiency .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Optimization requires monitoring reaction progress via TLC and adjusting stoichiometry, temperature (60–100°C), and catalyst loading .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : - and -NMR to verify aromatic proton environments (e.g., benzodioxole δ 6.7–7.1 ppm) and acetamide carbonyl signals (δ 168–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 447.17 (calculated for C₂₃H₂₄N₄O₆) .
- X-ray crystallography : Single-crystal analysis resolves bond angles and confirms stereoelectronic effects in the pyrazolo-pyrazine core .
Q. How can preliminary biological activity screening be designed to assess anti-inflammatory potential?
- In vitro assays : Measure inhibition of COX-1/COX-2 enzymes using fluorometric kits (IC₅₀ determination) .
- Cell-based models : LPS-induced TNF-α secretion in RAW 264.7 macrophages, with dose-response curves (1–100 μM) and dexamethasone as a positive control .
- Data validation : Triplicate experiments with statistical analysis (ANOVA) to ensure reproducibility .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across different assay platforms?
Discrepancies (e.g., variable IC₅₀ values in enzymatic vs. cell-based assays) may arise from off-target effects, solubility issues, or metabolic instability. Mitigation approaches include:
- Solubility optimization : Use of DMSO/PBS co-solvents (≤0.1% DMSO) to prevent aggregation .
- Metabolic stability testing : Incubation with liver microsomes (human/rat) to identify rapid degradation pathways .
- Target profiling : Broad-spectrum kinase or GPCR screening to rule out promiscuous binding .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Key structural modifications to explore:
- Benzodioxole substitution : Replace with bioisosteres (e.g., indole or benzofuran) to modulate lipophilicity and π-π stacking .
- Acetamide N-substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Pyrazolo-pyrazine core : Fluorination at C-4 to improve target binding affinity .
Validate via molecular docking (PDB: COX-2, 5KIR) and free-energy perturbation calculations .
Q. What mechanistic studies are recommended to elucidate the compound’s antiarrhythmic mode of action?
- Ion channel modulation : Patch-clamp assays on hERG channels (HEK293 cells) to assess K⁺ current inhibition, a common antiarrhythmic target .
- Calcium handling : Confocal imaging of Ca²⁺ transients in cardiomyocytes (HL-1 cells) under oxidative stress .
- Transcriptomic profiling : RNA-seq to identify downstream pathways (e.g., NF-κB or MAPK) in cardiac tissues .
Q. How can researchers address challenges in scaling up synthesis for preclinical studies?
- Process chemistry : Transition from batch to flow chemistry for cyclization steps to improve heat transfer and reduce byproducts .
- Quality control : Implement inline PAT (process analytical technology) tools (e.g., FTIR) for real-time monitoring .
- Green chemistry : Substitute toxic solvents (DMF → 2-MeTHF) and recover catalysts via nanofiltration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
